molecular formula C20H18N4O2S B2763086 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide CAS No. 1207055-56-8

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide

Cat. No. B2763086
CAS RN: 1207055-56-8
M. Wt: 378.45
InChI Key: STONKWKHGFIJOH-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole-based compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Antibacterial Activity

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide belongs to a broader category of compounds known for their potential in synthesizing novel derivatives with significant antimicrobial properties. For instance, compounds with a similar structural framework have been explored for their ability to combat a range of bacterial and fungal strains. Research has demonstrated the synthesis of novel derivatives exhibiting potent antimicrobial activities, suggesting a potential pathway for developing new antibacterial and antifungal agents (Holla et al., 2006; Valluri et al., 2017).

Cytotoxic and Antitumor Activity

Additionally, the chemical structure underpins the development of compounds with cytotoxic activity against various cancer cell lines. Similar structures have been synthesized and tested for growth inhibitory properties, displaying potent cytotoxic effects, particularly against leukemia and lung carcinoma cell lines. This line of research underscores the compound's utility in the synthesis of agents with potential application in cancer therapy (Deady et al., 2003).

Antimalarial and Mosquito Larvicidal Activities

The structural motif also serves as a basis for synthesizing derivatives with antimalarial properties. Research into similar compounds has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. This suggests a potential application in developing new antimalarial agents. Moreover, some derivatives exhibit mosquito larvicidal activity, indicating potential use in controlling mosquito populations and thereby reducing the spread of mosquito-borne diseases (Rajanarendar et al., 2010).

Enzyme Inhibition for Disease Treatment

The compound's framework is instrumental in creating enzyme inhibitors, such as ATM kinase inhibitors, which play a crucial role in cellular DNA damage response. These inhibitors have shown efficacy in combination with DNA strand break-inducing agents, offering a novel approach to cancer treatment by enhancing the effectiveness of existing therapies (Degorce et al., 2016).

properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(2-quinolin-8-yloxyethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-18(27-20(23-14)24-11-2-3-12-24)19(25)22-10-13-26-16-8-4-6-15-7-5-9-21-17(15)16/h2-9,11-12H,10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STONKWKHGFIJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide

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